molecular formula C11H9Cl2N3O2 B1363988 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide CAS No. 263255-98-7

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Cat. No.: B1363988
CAS No.: 263255-98-7
M. Wt: 286.11 g/mol
InChI Key: IVYIDBDPOPYCGE-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methyl group, and an isoxazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a dichlorobenzene derivative.

    Addition of the Methyl Group: The methyl group is added through alkylation reactions.

    Formation of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYIDBDPOPYCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384401
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263255-98-7
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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